2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole
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Overview
Description
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere . Industrial production methods often utilize metal-catalyzed synthesis due to their efficiency and high yields .
Chemical Reactions Analysis
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite in the presence of a catalyst.
Reduction: Reductive cyclization reactions can be employed to synthesize derivatives of this compound.
Substitution: Substitution reactions, such as the reaction with o-haloaryl-N-tosylhydrazones, are common.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents . The major products formed from these reactions are typically indazole derivatives with varying functional groups .
Scientific Research Applications
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . This inhibition leads to its anti-inflammatory effects.
Comparison with Similar Compounds
2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its antihypertensive and anticancer properties.
2H-Indazole: Exhibits antidepressant and antibacterial activities.
Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for research and development .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-cyclopropyl-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-8(1)13-5-7-3-10-11(15-6-14-10)4-9(7)12-13/h3-5,8H,1-2,6H2 |
InChI Key |
GVLRQAIGBYFLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C3C=C4C(=CC3=N2)OCO4 |
Origin of Product |
United States |
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